1-Methoxy-4-[4-(2-prop-2-enylphenoxy)butoxy]benzene
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Overview
Description
1-Methoxy-4-[4-(2-prop-2-enylphenoxy)butoxy]benzene is an organic compound with a complex structure. It is characterized by the presence of methoxy and phenoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[4-(2-prop-2-enylphenoxy)butoxy]benzene typically involves multiple steps. One common method includes the reaction of 1-methoxy-4-hydroxybenzene with 4-(2-prop-2-enylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[4-(2-prop-2-enylphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenoxy group can be reduced to form phenols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of phenols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-4-[4-(2-prop-2-enylphenoxy)butoxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[4-(2-prop-2-enylphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(2-methylpropenyl)benzene
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
Uniqueness
1-Methoxy-4-[4-(2-prop-2-enylphenoxy)butoxy]benzene is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methoxy-4-[4-(2-prop-2-enylphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-8-17-9-4-5-10-20(17)23-16-7-6-15-22-19-13-11-18(21-2)12-14-19/h3-5,9-14H,1,6-8,15-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINDJVJEPNVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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